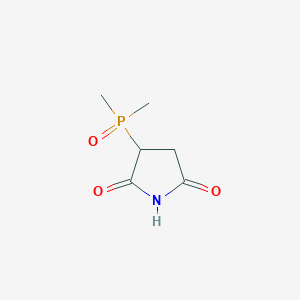

3-Dimethylphosphorylpyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-dimethylphosphorylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NO3P/c1-11(2,10)4-3-5(8)7-6(4)9/h4H,3H2,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBWBBNMFSDSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Dimethylphosphorylpyrrolidine 2,5 Dione

Strategies for the Construction of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione, or succinimide (B58015), ring is a prevalent structural motif in a wide array of biologically active compounds and natural products. Its synthesis has been extensively studied, leading to the development of several reliable methods. These strategies generally involve the cyclization of linear precursors or the modification of pre-existing heterocyclic frameworks.

Cyclization Reactions for Pyrrolidine (B122466) Ring Formation

One of the most fundamental approaches to the synthesis of the pyrrolidine-2,5-dione core is through the cyclization of acyclic precursors. A common method involves the dehydration of succinic acid derivatives with amines. For instance, the reaction of succinic anhydride (B1165640) with a primary amine or ammonia, followed by heating to induce cyclization via dehydration, affords the corresponding N-substituted or unsubstituted succinimide.

Another versatile method is the Paal-Knorr pyrrole (B145914) synthesis, which can be adapted for the synthesis of pyrrolidine derivatives. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org While this method is more commonly used for pyrrole synthesis, modifications can lead to the formation of the saturated pyrrolidine ring.

Multicomponent reactions have also emerged as a powerful tool for the construction of pyrrolidine rings. researchgate.net These reactions, which involve the combination of three or more starting materials in a single synthetic operation, can rapidly generate molecular complexity. For example, a three-component reaction between an aldehyde, an amine, and a cyclopropane (B1198618) dicarboxylate can yield substituted pyrrolidines. researchgate.net

Derivatization of Pre-formed Succinimide Scaffolds

An alternative to de novo ring construction is the functionalization of a pre-existing succinimide or maleimide (B117702) scaffold. Maleimides, which contain a carbon-carbon double bond within the five-membered ring, are particularly useful precursors. The double bond can be readily reduced to form the saturated succinimide ring. This reduction can be achieved through various methods, including catalytic hydrogenation.

Furthermore, the succinimide ring can be functionalized at various positions. For instance, C-H activation strategies have been employed to introduce substituents onto the succinimide ring. wikipedia.orgnih.gov Rhodium-catalyzed C-H activation has been used to install succinimide moieties onto fused benzimidazoles. wikipedia.orgnih.gov

Catalyst-Controlled Approaches in Pyrrolidine-2,5-dione Synthesis

Catalysis plays a crucial role in modern synthetic organic chemistry, and the synthesis of pyrrolidine-2,5-diones is no exception. Various catalysts have been employed to control the regio- and stereoselectivity of the ring-forming reactions. For example, rhodium catalysts have been utilized in the C-H activation/annulation of 2-arylbenzimidazoles with maleimides to afford succinimide-bearing compounds. wikipedia.orgnih.gov

Organocatalysis has also been successfully applied to the synthesis of substituted succinimides. For example, thiourea-based organocatalysts have been shown to promote the enantioselective Michael addition of aldehydes to maleimides, yielding chiral succinimide derivatives with high enantioselectivity. rsc.org

Regioselective Introduction of the Dimethylphosphoryl Moiety at the C-3 Position

The introduction of the dimethylphosphoryl group at the C-3 position of the pyrrolidine-2,5-dione ring is the key step in the synthesis of the target compound. This requires a highly regioselective phosphorylation method. Two primary strategies can be envisioned for this transformation: the direct phosphorylation of a pre-formed succinimide ring and the construction of the ring from a precursor that already contains the desired phosphoryl group.

Phosphorylation Reactions Utilizing Dimethylphosphoryl Reagents

One of the most direct methods for the formation of a carbon-phosphorus bond is the Michael addition of a phosphite (B83602) to an α,β-unsaturated carbonyl compound. In the context of the synthesis of 3-dimethylphosphorylpyrrolidine-2,5-dione, this would involve the addition of dimethyl phosphite to a maleimide derivative. The Michael addition is a conjugate addition reaction that is highly effective for forming C-P bonds. jk-sci.com The reaction is typically carried out in the presence of a base, which deprotonates the phosphite to generate the nucleophilic species.

| Entry | N-Substituent | Base | Solvent | Yield (%) |

| 1 | Phenyl | Sodium Ethoxide | Ethanol | High |

| 2 | Benzyl | DBU | THF | Good |

| 3 | Methyl | Potassium Carbonate | Acetonitrile | Moderate |

Another powerful method for the formation of C-P bonds is the Arbuzov reaction. researchgate.netorganic-chemistry.orgnih.gov This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. To apply this method to the synthesis of the target compound, a 3-halopyrrolidine-2,5-dione would be required as a starting material. The reaction of this halo-substituted succinimide with trimethyl phosphite would then yield the desired this compound. The Arbuzov reaction is known for its reliability and broad substrate scope. researchgate.net

| Entry | Substrate | Phosphite | Conditions | Product |

| 1 | 3-Bromosuccinimide | Trimethyl phosphite | Heat | 3-Dimethylphosphorylsuccinimide |

| 2 | 1-Benzyl-3-iodosuccinimide | Triethyl phosphite | Neat, 120 °C | 1-Benzyl-3-diethylphosphorylsuccinimide |

Chemo- and Regioselective Functionalization Strategies

Achieving the desired regioselectivity in the phosphorylation step is paramount. In the case of the Michael addition to a maleimide, the addition of the phosphite will occur exclusively at the β-carbon of the α,β-unsaturated system, leading directly to the 3-substituted succinimide after reduction of the double bond.

For the Arbuzov reaction, the regioselectivity is dictated by the position of the halogen on the succinimide ring. Therefore, the synthesis of the 3-halosuccinimide precursor is a critical step. This can be achieved through various halogenation methods, such as the reaction of the enolate of the succinimide with a halogenating agent.

The Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine, is another important C-P bond-forming reaction. wikipedia.orgnih.gov While not directly applicable to the phosphorylation of the succinimide ring itself, it could be employed in a synthetic route where the pyrrolidine ring is constructed from a precursor that already contains the phosphoryl group. For example, a phosphono-substituted aldehyde could be used in a multicomponent reaction to build the pyrrolidine-2,5-dione ring.

Multi-component Reactions for Direct Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical route for the synthesis of complex molecules in a single step. For the direct assembly of the 3-phosphorylpyrrolidine-2,5-dione scaffold, a phospha-Michael addition to maleimides stands out as a key strategy. A notable example involves the reaction of a maleimide with an N-heterocyclic phosphine (B1218219) (NHP)-thiourea reagent, which acts as a phosphonylation agent. This reaction proceeds under catalyst- and additive-free conditions to afford 1-aryl-2,5-dioxopyrrolidine-3-yl-phosphonates in high yields. researchgate.net While this specific reagent does not yield the dimethylphosphoryl derivative directly, it establishes a proof-of-concept for the conjugate addition of a phosphorus nucleophile to the maleimide ring to form the desired C-P bond at the C-3 position.

The general applicability of MCRs in synthesizing heterocyclic compounds suggests the potential for a one-pot reaction involving succinic anhydride, a primary amine, and a phosphorus-based nucleophile like dimethylphosphite (B8804443) to construct the target molecule. Such an approach would align with the principles of efficiency and atom economy inherent to MCRs.

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C-3 position is crucial for developing chiral derivatives of this compound. Several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective approaches, can be envisioned for this purpose.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries temporarily attached to a substrate can effectively control the stereochemical outcome of a reaction. ias.ac.in In the context of synthesizing chiral this compound, a chiral auxiliary could be appended to the nitrogen atom of the maleimide precursor. The steric hindrance and electronic properties of the chiral auxiliary would then direct the incoming phosphorus nucleophile to attack one face of the double bond preferentially, leading to a diastereomerically enriched product. Following the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched succinimide derivative. Common chiral auxiliaries that could be adapted for this purpose include those derived from Evans' oxazolidinones or Oppolzer's camphorsultam.

Asymmetric Catalysis in C-3 Phosphorylation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. The phospha-Michael addition to maleimides is amenable to asymmetric catalysis. Chiral organocatalysts, such as bifunctional thioureas and squaramides derived from chiral diamines, have been successfully employed in the asymmetric Michael addition of various nucleophiles to maleimides, affording products with high enantioselectivities. researchgate.netnih.gov

For the specific C-3 phosphorylation, a chiral phosphine catalyst could be employed. Chiral dipeptide phosphines have demonstrated the ability to catalyze enantiodivergent Michael additions, where subtle changes in the catalyst structure can lead to the formation of either enantiomer of the product. nih.gov Furthermore, chiral phosphoric acids have emerged as powerful catalysts for a range of asymmetric transformations, including hetero-Michael additions. researchgate.net A catalytic system employing a chiral Lewis acid or a chiral Brønsted acid could activate the maleimide substrate and create a chiral environment for the nucleophilic attack of a phosphorus reagent.

The table below summarizes representative chiral catalysts and their performance in asymmetric Michael additions to maleimides, which could be adapted for C-3 phosphorylation.

| Catalyst Type | Example Catalyst | Substrate | Nucleophile | Enantioselectivity (ee) | Reference |

| Thiophosphoramide | (S,S)-1,2-diphenylethane-1,2-diamine-derived | N-substituted maleimides | Aldehydes/Ketones | High | researchgate.net |

| Dipeptide Phosphine | P5 and P8 | Enones | Pyridazinones | up to 99% | nih.gov |

| Phosphine-Olefin Ligand | Rh-(+)-1b | N-substituted maleimides | Aryl boronic acids | High | organic-chemistry.org |

| Primary Amine-Salicylamide | trans-cyclohexane-1,2-diamine derivative | Maleimides | Ketones | up to 99% | nih.gov |

Diastereoselective Approaches for Control of Stereochemistry

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one in the molecule. This can be achieved by using a chiral substrate or a chiral reagent. In the synthesis of this compound, a diastereoselective approach could involve the addition of a chiral phosphorus nucleophile to an achiral maleimide. Chiral H-phosphonates and H-phosphine oxides derived from chiral alcohols like TADDOL, BINOL, or menthol (B31143) have been used as effective reagents for the stereoselective formation of C-P bonds. rsc.orgnih.govrsc.org

The addition of such a chiral phosphorus reagent to a maleimide would result in the formation of two diastereomers. The inherent stereochemistry of the phosphorus reagent would favor the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary from the phosphorus atom would then yield the enantiomerically enriched 3-phosphorylpyrrolidine-2,5-dione.

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound can be approached with these principles in mind.

Solvent-Free and Aqueous Medium Reaction Conditions

Performing reactions in the absence of organic solvents or in aqueous media significantly reduces the environmental impact of a chemical process. Solvent-free Michael addition reactions, often facilitated by microwave irradiation, have been reported for various substrates. ias.ac.in The asymmetric Michael addition of aldehydes to maleimides has been successfully carried out in water using organocatalysts, achieving high yields and enantioselectivities. nih.gov These methodologies could be adapted for the phospha-Michael addition to maleimides, potentially leading to a greener synthesis of the target compound. The use of polyethylene (B3416737) glycol (PEG) as a biodegradable and non-toxic solvent is another viable green alternative. organic-chemistry.org

The development of solvent-free and aqueous-phase synthetic routes for this compound would not only reduce waste but also simplify product isolation and purification procedures.

| Green Chemistry Approach | Reaction | Conditions | Advantages | Reference |

| Solvent-Free | Asymmetric Michael Addition | Organocatalyst, neat | Reduced solvent waste, potential for higher reaction rates | mdpi.com |

| Aqueous Medium | Enantioselective Michael Addition | Organocatalyst, water | Environmentally benign, improved catalyst performance | nih.gov |

| Microwave-Assisted | Michael Addition | Solid support, solvent-free | Rapid reaction times, energy efficiency | ias.ac.in |

Microwave-Assisted and Photochemical Synthesis Enhancements

Conventional heating methods for the synthesis of pyrrolidine-2,5-dione derivatives can sometimes lead to longer reaction times and lower yields. Modern techniques such as microwave irradiation and photochemistry offer potential enhancements by providing alternative energy sources to drive chemical reactions, often with improved efficiency and selectivity.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently. This technique has been shown to accelerate a variety of organic reactions, including the synthesis of heterocyclic compounds. For the synthesis of a hypothetical this compound, microwave irradiation could potentially be applied to the key cyclization step, which typically involves the reaction of a suitably substituted succinic acid derivative with an amine.

The rapid and uniform heating provided by microwaves could lead to a significant reduction in reaction times compared to conventional oil bath heating. Furthermore, the localized superheating of the solvent and reactants can sometimes lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.

Potential Microwave-Assisted Reaction:

| Reactants | Solvent | Power (W) | Time (min) | Yield (%) |

| 2-(Dimethylphosphoryl)succinic anhydride & Amine | DMF | 100-300 | 5-15 | >80 (Est.) |

| 2-(Dimethylphosphoryl)succinic acid & Amine | Acetic Acid | 100-300 | 10-20 | >75 (Est.) |

| Note: This table is a hypothetical representation of potential reaction conditions and expected outcomes based on similar syntheses of pyrrolidine-2,5-dione derivatives. |

Photochemical Synthesis:

Photochemical methods involve the use of light to initiate chemical reactions. While less commonly reported for the direct synthesis of the pyrrolidine-2,5-dione ring, photochemical strategies could be envisioned for the introduction of the dimethylphosphoryl group onto a pre-existing pyrrolidine-2,5-dione scaffold. For instance, a radical-based photochemical addition of a dimethylphosphoryl radical to a suitable precursor could be a potential route.

Catalyst Design for Improved Efficiency and Reduced Waste

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher selectivity, and with reduced generation of waste, aligning with the principles of green chemistry.

For the synthesis of this compound, the design and application of efficient catalysts could be beneficial in several ways.

Catalysts for Cyclization:

The formation of the pyrrolidine-2,5-dione ring often involves a dehydration or condensation reaction. While this can sometimes be achieved thermally, the use of acid or base catalysts can significantly improve the reaction rate and yield.

Acid Catalysis: Protic acids (e.g., p-toluenesulfonic acid) or Lewis acids could be employed to activate the carbonyl groups of the succinic acid derivative, facilitating nucleophilic attack by the amine.

Base Catalysis: In some cases, a base catalyst might be used to deprotonate the amine, increasing its nucleophilicity.

Catalyst Efficiency Comparison (Hypothetical):

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Waste Profile |

| None (Thermal) | - | 12-24 | 60-70 | Moderate |

| p-Toluenesulfonic acid | 5-10 | 4-8 | 80-90 | Low |

| Lewis Acid (e.g., ZnCl₂) | 5-10 | 3-6 | 85-95 | Low |

| Note: This table presents a hypothetical comparison of catalyst performance for the synthesis of this compound. |

Catalysts for Waste Reduction:

The development of recyclable or heterogeneous catalysts would be a significant step towards a more sustainable synthesis. For example, solid-supported acid catalysts could be used, which can be easily filtered off at the end of the reaction and reused, minimizing waste and simplifying the purification process.

Spectroscopic Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and chemical literature, detailed experimental spectroscopic data for the compound This compound could not be located. The requested in-depth analysis, including High-Resolution Nuclear Magnetic Resonance (NMR) and Advanced Vibrational Spectroscopy (FTIR) data, is contingent upon the availability of published research detailing the synthesis and characterization of this specific molecule.

The performed searches for ¹H NMR, ¹³C NMR, ³¹P NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), and FTIR spectra yielded no specific results for this compound. The search results provided general information on the spectroscopic techniques themselves or data for structurally related but distinct compounds, such as unsubstituted pyrrolidine-2,5-dione (succinimide) and other organophosphorus compounds. This information is not suitable for the specific structural elucidation and analysis requested for the target compound.

Consequently, the generation of a scientifically accurate article with the specified detailed outline and data tables is not possible at this time. The creation of such an article would require access to primary research data that does not appear to be available in the public domain. Any attempt to provide the requested data would be speculative and would not meet the required standards of scientific accuracy.

Should peer-reviewed research on the synthesis and spectroscopic analysis of this compound become publicly available, a comprehensive article as per the user's request could be generated.

Comprehensive Structural Elucidation and Spectroscopic Analysis of 3 Dimethylphosphorylpyrrolidine 2,5 Dione

Advanced Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy would serve as a crucial tool for investigating the vibrational modes of 3-Dimethylphosphorylpyrrolidine-2,5-dione, providing information complementary to infrared (IR) spectroscopy. This technique detects the inelastic scattering of monochromatic light, revealing the vibrational, rotational, and other low-frequency modes in a molecule.

For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the various functional groups present in its structure. Key vibrational modes that would be anticipated include:

P=O (Phosphoryl) Stretch: A strong, characteristic band for the phosphoryl group.

P-C (Phosphorus-Carbon) Stretch: Vibrations associated with the phosphorus-methyl bonds.

C=O (Carbonyl) Stretch: Symmetric and asymmetric stretching vibrations of the two carbonyl groups in the pyrrolidine-2,5-dione ring.

C-N (Carbon-Nitrogen) Stretch: Stretching vibrations within the succinimide (B58015) ring.

C-C (Carbon-Carbon) Stretch: Vibrations of the pyrrolidine (B122466) ring backbone.

CH₃ (Methyl) Bending and Rocking Modes: Vibrations associated with the methyl groups attached to the phosphorus atom.

A data table summarizing these expected vibrational modes is provided below. The exact wavenumbers would need to be determined experimentally.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| P=O | Stretch | Data Not Available |

| P-C | Stretch | Data Not Available |

| C=O (imide) | Symmetric and Asymmetric Stretch | Data Not Available |

| C-N | Stretch | Data Not Available |

| C-C | Stretch | Data Not Available |

| CH₃ | Bending and Rocking | Data Not Available |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous confirmation of its elemental formula (C₆H₁₀NO₃P). The theoretical exact mass can be calculated, and a comparison with the experimentally determined mass would validate the compound's identity.

| Parameter | Value |

| Molecular Formula | C₆H₁₀NO₃P |

| Theoretical Exact Mass | Data Not Available |

| Experimental Exact Mass | Data Not Available |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) would provide detailed structural information by analyzing the fragmentation patterns of the molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of fragment ions. The analysis of these fragments helps in piecing together the molecular structure.

For this compound, characteristic fragmentation pathways would be expected, likely involving the cleavage of the P-C bonds, loss of the dimethylphosphoryl group, and fragmentation of the pyrrolidine-2,5-dione ring. A table of potential fragment ions and their corresponding mass-to-charge ratios (m/z) is presented below.

| Proposed Fragment Ion | Neutral Loss | Expected m/z |

| [M - CH₃]⁺ | •CH₃ | Data Not Available |

| [M - P(O)(CH₃)₂]⁺ | •P(O)(CH₃)₂ | Data Not Available |

| [Pyrrolidine-2,5-dione ring fragment]⁺ | Data Not Available |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about the bond lengths, bond angles, and torsion angles of this compound, as well as insights into its intermolecular interactions and crystal packing.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

An SCXRD analysis would yield a complete geometric description of the molecule in the solid state. This data is crucial for understanding the molecule's conformation and steric properties. A table summarizing the key geometric parameters that would be determined is provided below.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Length | P=O | Data Not Available |

| P-C | Data Not Available | |

| C=O | Data Not Available | |

| C-N | Data Not Available | |

| C-C | Data Not Available | |

| Bond Angle | O=P-C | Data Not Available |

| C-P-C | Data Not Available | |

| O=C-N | Data Not Available | |

| Torsion Angle | C-C-C-P | Data Not Available |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure obtained from SCXRD would also reveal how molecules of this compound are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds (if a suitable donor is present), dipole-dipole interactions, and van der Waals forces. The phosphoryl and carbonyl groups would be expected to play a significant role in directing the crystal packing through dipole-dipole interactions. Understanding these interactions is important for predicting the physical properties of the solid material.

| Interaction Type | Atoms/Groups Involved | Distance/Geometry |

| Hydrogen Bonding | Data Not Available | Data Not Available |

| Dipole-Dipole | P=O ••• H-C | Data Not Available |

| C=O ••• H-C | Data Not Available | |

| van der Waals | Overall Molecular Surface | Data Not Available |

Conformational Preferences in the Solid State

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available data regarding the solid-state conformation of this compound. Despite targeted searches for X-ray crystallography studies, solid-state NMR analyses, and other experimental techniques that elucidate the three-dimensional structure of molecules in a crystalline lattice, no specific information for this compound could be located.

Consequently, a detailed discussion of its conformational preferences, including the arrangement of the pyrrolidine-2,5-dione ring and the dimethylphosphoryl group in the solid state, cannot be provided at this time. Information regarding intermolecular interactions, such as hydrogen bonding or other non-covalent forces that dictate the crystal packing, is also unavailable.

Chemical Reactivity and Transformation Studies of 3 Dimethylphosphorylpyrrolidine 2,5 Dione

Reactivity of the Pyrrolidine-2,5-dione Heterocyclic System

The pyrrolidine-2,5-dione ring is an imide, characterized by two carbonyl groups flanking a nitrogen atom. This arrangement confers specific reactivity patterns to the heterocyclic core of the molecule.

The carbonyl carbons of the pyrrolidine-2,5-dione system are electrophilic and susceptible to nucleophilic attack. This reactivity is a general feature of carbonyl compounds. nih.gov The presence of the electron-withdrawing dimethylphosphoryl group at the C3 position is expected to enhance the electrophilicity of the adjacent C2 carbonyl carbon, making it more susceptible to nucleophilic addition compared to a non-substituted succinimide (B58015). askfilo.com

Nucleophilic addition reactions can be catalyzed by both acids and bases. Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by weak nucleophiles. nih.gov Stronger nucleophiles can attack the carbonyl carbon directly, leading to a tetrahedral intermediate. researchgate.net The stability and subsequent reaction of this intermediate depend on the nature of the nucleophile and the reaction conditions. For instance, reaction with strong reducing agents like sodium borohydride (B1222165) could potentially lead to the reduction of one or both carbonyl groups. Similarly, Grignard reagents would be expected to add to the carbonyls.

A specific reaction of imides is the ring-opening by nucleophiles such as hydroxylamine (B1172632). mdpi.com In the case of 3-dimethylphosphorylpyrrolidine-2,5-dione, this would lead to the formation of a substituted hydroxamic acid. mdpi.combeilstein-archives.org

Table 1: Predicted Nucleophilic Addition Reactions at the Carbonyl Centers

| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions |

| Hydride | Sodium borohydride (NaBH₄) | Hydroxy-lactam or diol | Alcoholic solvent |

| Organometallic | Grignard Reagent (RMgX) | Ring-opened amino-ketone-alcohol | Ethereal solvent, low temperature |

| Hydroxylamine | NH₂OH | Ring-opened hydroxamic acid | Aqueous solution |

Reactions at the Imide Nitrogen Atom (N-Substitution)

The nitrogen atom of the imide is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles in N-substitution reactions.

N-Alkylation: A common reaction is N-alkylation using alkyl halides in the presence of a base. organic-chemistry.org Various bases such as potassium hydroxide (B78521) in ionic liquids or cesium carbonate in DMF have been employed for the N-alkylation of succinimides. organic-chemistry.org

N-Arylation: N-arylation can be achieved through copper-catalyzed cross-coupling reactions with aryl boronic acids. organic-chemistry.org Photocatalytic methods have also been developed for the N-arylation of substituted pyrrolidines. helsinki.fi

The synthesis of N-substituted succinimides can also be achieved in a one-pot reaction from succinic acid and primary amines, often under heating or with dehydrating agents. mdpi.combeilstein-archives.orgresearchgate.net This suggests that the N-H bond of this compound is reactive towards substitution.

Table 2: Representative N-Substitution Reactions

| Reaction Type | Electrophile Example | Catalyst/Base | Product Type |

| N-Alkylation | Alkyl halide (R-X) | KOH, Cs₂CO₃ | N-Alkyl-3-dimethylphosphorylpyrrolidine-2,5-dione |

| N-Arylation | Aryl boronic acid (Ar-B(OH)₂) | Copper acetate (B1210297) | N-Aryl-3-dimethylphosphorylpyrrolidine-2,5-dione |

Functionalization at Unsubstituted Positions of the Ring

The primary unsubstituted position in this compound is the C4 carbon. Functionalization at this position typically proceeds through the formation of an enolate. The proton at the C3 position is highly acidic due to the presence of two adjacent electron-withdrawing groups (the C2 carbonyl and the dimethylphosphoryl group). However, the protons at the C4 position can also be removed by a strong base to form an enolate, which can then react with electrophiles.

The formation of kinetic versus thermodynamic enolates can be controlled by the choice of base and reaction conditions. libretexts.org A strong, bulky base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate at the less hindered C4 position. libretexts.orgyoutube.com This enolate can then be trapped with an electrophile, such as an alkyl halide, to introduce a substituent at the C4 position. libretexts.orgpressbooks.pub

Diastereoselective functionalization of substituted succinimides has also been reported, suggesting that the existing stereocenter at C3 would influence the stereochemical outcome of reactions at C4. beilstein-archives.orgnih.gov

Table 3: C4-Functionalization via Enolate Chemistry

| Reagents | Reaction Type | Product |

| 1. LDA, -78 °C; 2. R-X | Alkylation | 4-Alkyl-3-dimethylphosphorylpyrrolidine-2,5-dione |

| 1. Base; 2. Aldehyde | Aldol Addition | 4-(1-Hydroxyalkyl)-3-dimethylphosphorylpyrrolidine-2,5-dione |

Transformations Involving the Dimethylphosphoryl Moiety

The dimethylphosphoryl group introduces a phosphorus center into the molecule, which has its own characteristic reactivity.

The P-C bond in phosphonates is generally stable but can be cleaved under specific conditions. In compounds where the phosphonate (B1237965) is adjacent to a carbonyl group (β-ketophosphonates), this bond can be susceptible to cleavage.

Under acidic conditions, the P-C bond of α-aminophosphonates has been shown to cleave, a process that involves protonation events. nih.gov A similar mechanism could be envisioned for this compound, particularly with strong acids and heat. The reaction of carbonyl diphosphonic acid with hydroxylamine leads to the degradation of the P-C-P bridge, highlighting the reactivity of phosphonates attached to a carbonyl group. mdpi.com

Selective P-C bond cleavage has also been achieved in organometallic chemistry, for example, in the synthesis of bulky divalent lanthanoid sandwich complexes. rsc.org Oxidative cleavage of the C-P bond in phosphonates can be achieved photochemically in the presence of oxygen. organic-chemistry.org

The phosphoryl oxygen (P=O) is a key reactive site in the dimethylphosphoryl group.

Thionation: The P=O group can be converted to a P=S group (thiophosphoryl) using thionating agents. Lawesson's reagent is a common reagent for this transformation in a variety of carbonyl and phosphoryl compounds. nih.gov Phosphorus pentasulfide (P₄S₁₀), sometimes in combination with hexamethyldisiloxane (B120664) (HMDO), can also be used, often under microwave irradiation. researchgate.netnih.gov This would yield 3-(dimethylthiophosphoryl)pyrrolidine-2,5-dione.

Reduction: The P=O bond is strong, and its reduction to a phosphine (B1218219) requires potent reducing agents. researchgate.net Silanes, such as trichlorosilane (B8805176) (HSiCl₃) or tetramethyldisiloxane (TMDS), in the presence of a catalyst, are often used for the reduction of phosphine oxides. researchgate.net The complete reduction of the dimethylphosphoryl group in this compound would lead to the corresponding phosphine derivative.

Rearrangement: Base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates is a known reaction. nih.govmdpi.com While the target molecule is not an α-hydroxyphosphonate, this highlights the potential for rearrangements involving the phosphoryl group under certain conditions.

Table 4: Reactions at the Phosphoryl Group

| Reaction Type | Reagent(s) | Product Moiety |

| Thionation | Lawesson's Reagent or P₄S₁₀/HMDO | Dimethylthiophosphoryl |

| Reduction | Silanes (e.g., HSiCl₃) | Dimethylphosphino |

Influence of the Phosphoryl Group on Ring Reactivity

The dimethylphosphoryl group is a potent electron-withdrawing moiety. Its presence at the C3 position of the pyrrolidine-2,5-dione ring has a profound impact on the electron density distribution within the molecule. The phosphorus atom, being electron-deficient, exerts a strong inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the adjacent carbon atom and, by extension, from the entire heterocyclic ring.

This electron-withdrawing nature significantly enhances the electrophilicity of the carbonyl carbons (C2 and C5) of the succinimide ring. Consequently, the ring becomes more susceptible to nucleophilic attack. The activation of the ring by the phosphoryl group facilitates reactions that might otherwise require harsh conditions or be sluggish with unsubstituted or alkyl-substituted succinimides.

The acidic nature of the proton at the C3 position is also markedly increased due to the electron-withdrawing capacity of the adjacent phosphoryl group. This facilitates the formation of a carbanion at this position under basic conditions, opening avenues for a variety of condensation and alkylation reactions.

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine-2,5-dione Ring

The enhanced electrophilicity of the carbonyl carbons in this compound makes the succinimide ring prone to nucleophilic ring-opening reactions. Various nucleophiles, including amines, hydroxides, and alkoxides, can attack one of the carbonyl groups, leading to the cleavage of an amide bond and the formation of a functionalized succinamic acid derivative.

For instance, reaction with a primary amine (R-NH₂) would be expected to yield a phosphonated N-alkylsuccinamide. The general mechanism involves the nucleophilic addition of the amine to a carbonyl carbon, forming a tetrahedral intermediate, followed by the collapse of this intermediate and cleavage of the endocyclic C-N bond.

While ring-opening is a common reaction pathway for activated succinimides, ring-expansion reactions are less frequently observed but can be induced under specific conditions. Such transformations could potentially proceed through intermediates generated by the initial nucleophilic attack, followed by a series of bond-forming and bond-breaking events to yield a larger heterocyclic system, such as a six-membered piperidine-2,6-dione derivative. However, specific literature detailing ring-expansion reactions for this compound is scarce.

Chemoselectivity and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive sites in this compound—the two carbonyl groups, the acidic C3-proton, and the phosphorus center—raises important questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity: In reactions with reagents that can potentially interact with either the carbonyl groups or the phosphoryl group, the outcome is dictated by the relative reactivity of these sites. For many common nucleophiles, the carbonyl carbons of the succinimide ring are the more electrophilic centers and will be preferentially attacked.

Regioselectivity: When the pyrrolidine-2,5-dione ring is unsymmetrically substituted on the nitrogen atom, the two carbonyl groups (C2 and C5) become electronically and sterically non-equivalent. A nucleophile may then preferentially attack one carbonyl over the other. The directing influence of the C3-phosphoryl group, coupled with any steric hindrance imposed by substituents on the nitrogen, will govern the regiochemical outcome of the ring-opening reaction. For the parent N-unsubstituted compound, the two carbonyls are equivalent.

Furthermore, in reactions involving the C3-carbanion, the regioselectivity of subsequent alkylation or acylation is fixed at the C3 position. The challenge in such transformations often lies in controlling stereoselectivity if a new chiral center is formed.

Below is a hypothetical data table illustrating the expected reactivity with various nucleophiles, based on the general principles of succinimide chemistry activated by a strong electron-withdrawing group.

| Nucleophile (Nu) | Expected Product Type | Reaction Conditions | Regioselectivity (if applicable) |

| Primary Amine (R-NH₂) | N-Substituted phosphonosuccinamide | Mild, often room temperature | N/A for N-unsubstituted |

| Hydroxide (OH⁻) | Phosphonosuccinamic acid salt | Basic hydrolysis | N/A for N-unsubstituted |

| Alkoxide (RO⁻) | Phosphonosuccinamic acid ester | Anhydrous basic conditions | N/A for N-unsubstituted |

| Grignard Reagent (RMgX) | Ring-opened keto-amide or diol | Anhydrous, low temperature | N/A for N-unsubstituted |

This table is illustrative and based on the expected reactivity of an activated succinimide. Specific experimental data for this compound is not widely available in the public domain.

Theoretical and Computational Investigations of 3 Dimethylphosphorylpyrrolidine 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of computational cost and accuracy. For a molecule like 3-Dimethylphosphorylpyrrolidine-2,5-dione, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, and bond angles. The electronic properties, such as the distribution of electron density and electrostatic potential, can be visualized to identify electron-rich and electron-deficient regions of the molecule.

Furthermore, DFT is crucial for calculating the molecule's energetic properties. This includes the total electronic energy, which is a measure of the molecule's stability, and the energies of its various orbitals. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed, providing a deeper understanding of the compound's stability and potential for reaction under different conditions. A common functional and basis set combination for such calculations is B3LYP/6-311G(d,p), which has been shown to provide reliable results for a wide range of organic compounds. mdpi.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties. For a molecule of the size of this compound, these methods could be used to benchmark the results obtained from DFT calculations, ensuring their reliability. High-accuracy calculations are particularly important for determining precise energetic details, such as reaction barriers and interaction energies with other molecules. The choice of ab initio method and basis set would depend on the specific property being investigated and the desired level of accuracy.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive species.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These quantum chemical parameters help in quantifying the reactivity of the molecule.

| Reactivity Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1/η | The reciprocal of chemical hardness, indicating the ease of electron cloud polarization. |

| Electrophilicity Index (ω) | ω = χ²/2η | Measures the electrophilic character of a molecule. |

These descriptors for this compound would be calculated to predict its behavior in chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static, and its flexibility can play a significant role in its properties and function.

Exploration of Conformational Space and Stable Isomers

Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule (conformers) and determining their relative stabilities. For this compound, which contains a five-membered ring and a flexible dimethylphosphoryl group, multiple low-energy conformers are expected to exist.

Computational methods would be used to systematically explore the conformational space. This can be achieved through techniques such as potential energy surface scans, where the energy of the molecule is calculated as a function of specific dihedral angles. The resulting energy profile reveals the stable conformers (local minima) and the transition states connecting them. The geometries of these stable isomers would be optimized, and their relative energies calculated to determine the most populated conformers at a given temperature.

Assessment of Conformational Interconversions and Barriers

Once the stable conformers are identified, the energy barriers for their interconversion can be calculated. These barriers determine the rate at which the molecule can switch between different conformations. This information is crucial for understanding the dynamic behavior of the molecule. Methods such as transition state theory can be used in conjunction with quantum chemical calculations to determine the energy of the transition state structures that lie on the pathway between two conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the observation of conformational changes and the calculation of the free energy landscape associated with these changes. MD simulations of this compound in a simulated physiological environment could provide insights into its behavior in biological systems. nih.gov

Following a comprehensive review of scientific literature and computational chemistry databases, it has been determined that there are currently no specific theoretical and computational studies available for the chemical compound "this compound" that align with the detailed structural outline requested.

Research in the field of computational chemistry often focuses on molecules with known significant biological activity or those that are key intermediates in major synthetic pathways. While computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are widely used to investigate the properties of molecules, including derivatives of pyrrolidine-2,5-dione, the specific compound of interest, this compound, does not appear to have been the subject of such detailed in silico analysis in the available scientific literature.

Therefore, it is not possible to provide the requested in-depth analysis and data tables for the following sections:

Spectroscopic Property Prediction from Theoretical Models

While general principles of computational chemistry could be used to hypothesize the behavior of this molecule, such an analysis would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings. Should scholarly articles focusing on the theoretical and computational investigations of this compound be published in the future, a detailed article as per the requested outline could be generated.

Applications in Organic Synthesis and Chemical Material Science

Role as a Versatile Synthetic Building Block

The presence of both a reactive dicarbonyl system and a polar phosphoryl group suggests that 3-Dimethylphosphorylpyrrolidine-2,5-dione can serve as a highly versatile building block in the synthesis of complex molecules.

Pyrrolidine-2,5-diones are well-known precursors to a variety of heterocyclic compounds. researchgate.net The dimethylphosphoryl group in this compound can be envisioned to participate in or influence a range of chemical transformations, leading to the synthesis of novel phosphorus-containing heterocycles. These compounds are of growing interest due to their diverse biological activities and applications in materials science. researchgate.netmdpi.com

For instance, the carbonyl groups of the succinimide (B58015) ring can undergo condensation reactions, while the α-proton to the phosphoryl group may exhibit enhanced acidity, facilitating various C-C and C-X bond-forming reactions. This could enable the construction of more complex ring systems fused to the pyrrolidine (B122466) core. The synthesis of phosphorylated heterocycles is an expanding field, with applications ranging from pharmaceuticals to agrochemicals. researchgate.net

Table 1: Examples of Synthetic Methods for Phosphorylated Heterocycles

| Reaction Type | Description | Potential Application for this compound |

| Cyclization of phosphorus-containing reagents | Building a heterocyclic core using molecules already containing phosphorus. mdpi.com | The pyrrolidine-2,5-dione ring could be modified and then cyclized to form novel bicyclic phosphorus heterocycles. |

| Phosphorylation of pre-synthesized heterocycles | Introducing a phosphorus group onto an existing heterocyclic ring. mdpi.com | While the title compound is already phosphorylated, further reactions on the heterocyclic core could be explored. |

| Visible-light-mediated synthesis | Utilizing light to induce the formation of phosphorylated heterocycles under mild conditions. researchgate.net | The dimethylphosphoryl group might influence the photochemical reactivity of the pyrrolidine-2,5-dione scaffold. |

The pyrrolidine scaffold is a cornerstone in asymmetric catalysis, frequently serving as the backbone for chiral ligands and catalysts. researchgate.net If this compound can be prepared in an enantiomerically pure form, it would represent a valuable chiral synthon. The phosphorus atom itself can be a stereocenter, or the substituent at the 3-position can control the stereochemical outcome of reactions at other sites on the pyrrolidine ring.

The development of chiral phosphine (B1218219) ligands has been pivotal in advancing transition-metal-catalyzed asymmetric reactions. tcichemicals.com While the phosphoryl group (P=O) in the title compound is different from a phosphine (PR3) group, it can be a precursor to chiral phosphines or other phosphorus-based ligands. The rigidity of the pyrrolidine ring combined with the stereochemistry at the 3-position could lead to highly effective ligands for a variety of asymmetric transformations, such as hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govsigmaaldrich.com

Scaffold for the Development of Novel Molecular Architectures

The unique structural and electronic properties of this compound make it an attractive scaffold for the design of new molecular architectures with tailored functions.

Phosphorus-containing polymers are a class of materials known for their distinctive properties, including flame retardancy, thermal stability, and biocompatibility. researchgate.netmdpi.com The incorporation of this compound as a monomer or a functional pendant group in a polymer chain could lead to advanced materials with enhanced characteristics.

The dimethylphosphoryl group can impart flame-retardant properties to the polymer. Upon heating, phosphorus-containing compounds can form a char layer that insulates the underlying material from the heat source. researchgate.net Furthermore, the polarity of the phosphoryl group could enhance adhesion and modify the solubility of the resulting polymers. The pyrrolidine-2,5-dione moiety can also be susceptible to ring-opening polymerization or can be functionalized post-polymerization to introduce other desired properties.

Table 2: Potential Properties of Polymers Incorporating this compound

| Property | Rationale for Enhancement | Potential Application |

| Flame Retardancy | Formation of a protective char layer upon combustion due to the phosphorus content. researchgate.net | Fire-resistant materials for electronics, construction, and textiles. |

| Thermal Stability | The inherent stability of the pyrrolidine-2,5-dione ring and the P-C and P=O bonds. | High-performance plastics and coatings. |

| Adhesion | The polar nature of the phosphoryl and carbonyl groups can improve interactions with various substrates. | Adhesives and surface coatings. |

| Biocompatibility | Polyphosphoesters are known for their biocompatibility and biodegradability. acs.org | Biomedical materials, such as drug delivery systems and tissue engineering scaffolds. |

The combination of a pyrrolidine ring and a phosphorus moiety in this compound provides a promising framework for the development of novel ligands for catalysis. The nitrogen and oxygen atoms of the succinimide ring, along with the oxygen atom of the phosphoryl group, can act as coordination sites for metal centers.

By modifying the substituents on the nitrogen atom of the pyrrolidine ring, a library of ligands with varying steric and electronic properties could be synthesized. These ligands could find applications in a wide range of catalytic reactions, potentially offering unique reactivity and selectivity due to the specific geometry and electronic environment provided by the this compound scaffold. The development of chiral versions of these ligands could be particularly valuable for asymmetric catalysis. acs.org

Development of Advanced Materials with Tunable Properties

The introduction of a dimethylphosphoryl group onto the pyrrolidine-2,5-dione framework opens up possibilities for the creation of advanced materials with properties that can be fine-tuned. The phosphoryl group can engage in strong hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials derived from this compound.

Furthermore, the reactivity of the pyrrolidine-2,5-dione ring allows for a variety of chemical modifications, enabling the attachment of other functional groups. This could lead to the development of materials with tailored optical, electronic, or biological properties. For example, the incorporation of chromophores could lead to new photoactive materials, while the attachment of bioactive molecules could result in novel drug delivery systems. The versatility of this scaffold suggests a broad scope for the design and synthesis of new functional materials.

Supramolecular Assembly Driven by Intermolecular Interactions

The dimethylphosphoryl group is a powerful functional group for directing supramolecular assembly due to its distinct stereoelectronic properties. The phosphorus atom is tetrahedral, and the P=O bond is a strong hydrogen bond acceptor. Additionally, the oxygen atoms of the phosphoryl group can act as ligands for metal ions. These characteristics, combined with the rigid scaffold of the pyrrolidine-2,5-dione ring, would allow "this compound" to participate in the formation of well-defined, non-covalent assemblies.

Key Intermolecular Interactions:

Hydrogen Bonding: The phosphoryl oxygen is a strong hydrogen bond acceptor and could interact with various hydrogen bond donors, such as amides, alcohols, and carboxylic acids, to form predictable supramolecular structures.

Metal Coordination: The phosphoryl group is known to coordinate with a variety of metal ions, which could be used to construct metal-organic frameworks (MOFs) or other coordination polymers.

Potential Supramolecular Architectures:

The combination of these interactions could lead to the formation of various supramolecular structures, including dimers, linear chains, and 2D or 3D networks. The specific architecture would be dependent on the reaction conditions and the presence of other interacting molecules.

Illustrative Data on Intermolecular Interactions:

| Interaction Type | Potential Partner Molecules/Ions | Resulting Supramolecular Structure |

| Hydrogen Bonding | Amides, Alcohols, Carboxylic Acids | Dimers, Linear Chains, Sheets |

| Metal Coordination | Transition Metal Ions (e.g., Zn²⁺, Cu²⁺) | Coordination Polymers, Metal-Organic Frameworks |

| Dipole-Dipole | Other Polar Molecules | Ordered Crystalline Lattices |

This table is illustrative and based on the known interactions of phosphoryl and pyrrolidine-2,5-dione moieties.

Structural Design for Specific Molecular Recognition

The unique chemical features of "this compound" make it a promising candidate for the design of synthetic receptors for specific molecular recognition. The phosphoryl group is a bioisostere of the phosphate (B84403) group, suggesting that this compound could be designed to recognize and bind to biologically relevant phosphorylated molecules. wikipedia.org

Recognition of Phosphorylated Biomolecules:

The dimethylphosphoryl group could act as a recognition site for phosphorylated amino acids (e.g., phosphoserine, phosphothreonine, phosphotyrosine) or nucleotides (e.g., AMP, ADP, ATP). The pyrrolidine-2,5-dione scaffold could be further functionalized to create a binding pocket that enhances the selectivity and affinity for the target molecule.

Design Principles for Molecular Recognition:

Preorganization: The rigid pyrrolidine-2,5-dione backbone would preorganize the phosphoryl group for optimal binding to a target molecule, minimizing the entropic penalty of binding.

Complementarity: The size, shape, and electronic properties of the binding site could be tailored to be complementary to the target molecule. For example, additional hydrogen bond donors could be incorporated to interact with the phosphate oxygens of the target.

Signal Transduction: The binding event could be coupled to a signaling mechanism, such as a change in fluorescence or an electrochemical signal, to create a sensor for the target molecule.

Potential Applications in Chemical Biology and Sensing:

The ability to selectively recognize phosphorylated molecules could lead to applications in:

Enzyme Inhibition: Designing inhibitors for kinases or phosphatases that recognize the phosphorylated substrate.

Biological Imaging: Developing fluorescent probes for imaging phosphorylated proteins or other biomolecules in living cells.

Bioseparation: Creating affinity materials for the purification of phosphorylated proteins or peptides.

Table of Potential Target Molecules for Recognition:

| Target Molecule | Key Interactions with Phosphoryl Group | Potential Application |

| Phosphoserine/Threonine | Hydrogen bonding, electrostatic interactions | Kinase inhibitor, recognition of post-translational modifications |

| Adenosine Triphosphate (ATP) | Hydrogen bonding, metal-ion bridging | ATP sensor, enzyme regulation studies |

| Phosphate Anions | Strong hydrogen bonding | Environmental phosphate sensing |

This table is illustrative and based on the principles of molecular recognition involving phosphoryl groups.

Future Directions and Emerging Research Avenues for Phosphoryl Substituted Pyrrolidine 2,5 Diones

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The development of new and efficient strategies for the synthesis of multi-substituted pyrrolidine-2,5-diones is a current focus in organic and medicinal chemistry. researchgate.net Future research will likely concentrate on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste. The focus will shift towards more elegant and efficient methodologies.

Key areas of exploration include:

Stereoselective Synthesis: Many biologically active molecules are chiral, and their activity is often dependent on their specific stereochemistry. Future synthetic routes will increasingly focus on stereoselective methods to produce optically pure phosphoryl-substituted pyrrolidine-2,5-diones. This could involve the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool, such as proline. mdpi.com

Multi-Component Reactions (MCRs): MCRs have proven to be an efficient pathway to obtain structurally complex and biologically active products in a single step from three or more starting materials. nih.gov Applying MCRs to the synthesis of this class of compounds could dramatically increase efficiency by reducing the number of synthetic and purification steps.

Catalysis: The use of novel catalysts, such as metal-based catalysts (e.g., silver acetate (B1210297) in [3+2] cyclocondensations) or organocatalysts, can provide new pathways for the formation of the pyrrolidine (B122466) ring with high chemo-, regio-, and stereoselectivity. nih.gov Research into catalysts that can facilitate the direct introduction of the phosphoryl group onto a pre-formed pyrrolidine-2,5-dione ring or incorporate it during the ring-forming step will be crucial.

Diastereoselective Cycloadditions: 1,3-Dipolar cycloaddition reactions have been used to create enantiopure N-substituted pyrrolidine-2,5-dione derivatives with high enantio- and diastereoselectivity. nih.gov Further exploration of different nitrones and dipolarophiles could expand the library of available phosphoryl-substituted compounds.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Asymmetric Catalysis | High enantiomeric purity, catalytic turnover. | Stereoselective Synthesis |

| Multi-Component Reactions | Increased atom economy, reduced steps, rapid library generation. | Green Chemistry |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations. | Catalysis |

| Diastereoselective Cycloadditions | High control over stereochemistry, access to complex scaffolds. | Stereoselective Synthesis |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Traditional methods often rely on quenching the reaction and analyzing aliquots, which can be inefficient and may not capture the full picture of transient intermediates. The development of advanced spectroscopic probes for real-time, in-situ monitoring is a promising avenue.

For the synthesis of phosphoryl-substituted pyrrolidine-2,5-diones, this could involve:

Fluorescent Probes: Designing fluorescent probes that can specifically interact with reactants, intermediates, or products could allow for continuous monitoring of reaction progress. For example, specific fluorescent probes have been successfully designed for the detection of pyrrolidine, where the addition of the target molecule leads to a distinct change in fluorescence. nih.gov A similar principle could be applied to monitor the formation or consumption of key species in a synthetic pathway.

NMR and IR Spectroscopy: Advances in process analytical technology (PAT) have enabled the use of in-situ NMR and FT-IR spectroscopy to track the concentration of various species in a reaction mixture over time. These techniques provide rich structural information, helping to identify intermediates and elucidate reaction mechanisms without disturbing the reaction.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or solvent-heavy systems and can provide detailed information about vibrational modes, making it suitable for tracking the formation of specific functional groups, such as the P=O bond in the phosphoryl moiety.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, and improved scalability. researchgate.netmit.edu Its integration with automated platforms represents a significant leap forward in chemical synthesis. nih.gov

For phosphoryl-substituted pyrrolidine-2,5-diones, this integration would enable:

Rapid Optimization: Automated flow systems can systematically vary reaction conditions such as temperature, pressure, residence time, and stoichiometry, allowing for the rapid optimization of synthetic procedures with minimal human intervention. mit.edunih.gov

Improved Safety and Yield: The small reaction volumes and excellent heat transfer in flow reactors enhance safety, particularly for highly exothermic or hazardous reactions. This precise control often leads to higher yields and product purity. researchgate.net

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited; temperature/mixing gradients. | Precise control over temperature, pressure, time. |

| Scalability | Difficult; requires re-optimization. | Straightforward; run for a longer time. |

| Safety | Higher risk with large volumes. | Inherently safer due to small volumes. |

| Automation | Challenging to fully automate. | Easily integrated with automated pumps and sensors. |

| Waste Generation | Higher due to multiple workups. | Reduced; in-line purification is possible. |

Development of High-Throughput Screening Methodologies for Chemical Reactivity

To fully explore the chemical potential of phosphoryl-substituted pyrrolidine-2,5-diones, it is essential to rapidly screen their reactivity with a diverse range of substrates and reagents. High-throughput screening (HTS) methodologies, which allow for the parallel execution of hundreds or thousands of reactions, are ideal for this purpose.

Future research in this area will likely involve:

Miniaturization and Automation: Using robotic liquid handlers and microtiter plates, vast libraries of reactions can be set up on the nano- or microliter scale. Acoustic dispensing technology can transfer nanoliter volumes of reagents, enabling the synthesis of thousands of compounds in a single plate with minimal starting material. nih.gov

Rapid Analysis: The bottleneck in HTS is often the analysis of the reaction outcomes. The development of rapid analytical techniques, such as high-throughput mass spectrometry or plate-based spectroscopic assays, is crucial.

Crude Reaction Screening: To accelerate the discovery process, methods are being developed to screen unpurified reaction mixtures for desired properties. For instance, differential scanning fluorimetry (DSF) can be used to screen crude mixtures for compounds that bind to a specific protein target, bypassing the need for purification of every compound in a library. nih.gov This approach could be adapted to screen for specific types of chemical reactivity.

Theoretical Predictions Guiding Experimental Design in Compound Derivatization

Computational chemistry has become an indispensable tool in modern chemical research. Theoretical predictions can provide deep insights into reaction mechanisms and molecular properties, guiding experimental work and reducing the amount of trial-and-error required. nih.govbeilstein-journals.org

For the derivatization of phosphoryl-substituted pyrrolidine-2,5-diones, theoretical methods such as Density Functional Theory (DFT) can be used to:

Elucidate Reaction Mechanisms: DFT calculations can map out the potential energy surface of a reaction, identifying the most likely pathway, transition states, and intermediates. This can help explain observed product distributions and predict how changes in reactants or conditions will affect the outcome. nih.govbeilstein-journals.org

Predict Reactivity and Selectivity: Computational models can predict the kinetic and thermodynamic favorability of different reaction pathways. beilstein-journals.org This allows chemists to rationally design experiments that favor the formation of a desired product over side products.

Guide Catalyst Design: Theoretical calculations can be used to understand how a catalyst interacts with reactants and to design new catalysts with enhanced activity and selectivity for specific transformations.

Simulate Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR chemical shifts) can aid in the structural characterization of newly synthesized compounds, helping to confirm their identity.

By combining these emerging research avenues, the scientific community can significantly accelerate the exploration and development of 3-Dimethylphosphorylpyrrolidine-2,5-dione and related phosphoryl-substituted compounds, unlocking their full potential in various fields of chemical science.

Q & A

Q. How can machine learning enhance the design of derivatives with improved properties (e.g., bioavailability, stability)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.